methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether
Description
Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a heterocyclic hybrid compound featuring a thiazole core linked to a trimethylpyrazole moiety via a phenoxy bridge. The thiazole ring is substituted at the 2-position with a 3,4,5-trimethylpyrazole group and at the 4-position with a methoxy-substituted phenyl ring.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-11(2)18-19(12(10)3)16-17-15(9-21-16)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAIYYFGKVSFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 3,4,5-trimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which
Biological Activity
Methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be classified under the pyrazole and thiazole derivatives, which are known for their pharmacological properties. The molecular formula is with a molecular weight of approximately 278.38 g/mol. Its structure includes a methyl ether linkage and a pyrazole ring substituted with a thiazole moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole and thiazole rings through cyclocondensation reactions, followed by etherification to introduce the methoxy group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole-thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 125 |
| 10b | S. aureus | 18 | 62.5 |
| 10c | P. mirabilis | 20 | 31.25 |
| 10d | B. subtilis | 16 | 125 |
These results indicate that modifications in the substituents on the pyrazole and thiazole rings can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Compounds exhibiting similar structural features to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study reported that certain derivatives reduced inflammation markers in animal models by up to 50% compared to control groups .
Anticancer Activity
The anticancer properties of related compounds have been assessed through various assays:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10e | A549 (lung cancer) | 49.85 | Induction of apoptosis |
| 10f | MCF7 (breast cancer) | 30.00 | Inhibition of cell proliferation |
| 10g | HeLa (cervical cancer) | 25.00 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole-thiazole derivatives:
- Case Study on Antimicrobial Efficacy : A series of synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated a strong correlation between structural modifications and increased antibacterial activity .
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, treatment with pyrazole derivatives resulted in significant reduction in paw edema compared to untreated controls .
- Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that specific derivatives could effectively inhibit cell growth and induce apoptosis at low concentrations, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in pyrazole and thiazole substituents (Table 1). Key comparisons:
- Pyrazole Substituents: The 3,4,5-trimethylpyrazole group in the target compound contrasts with analogues bearing halogenated or bulky substituents. For example, 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) incorporates a chlorophenyl and isopropylphenyl group, enhancing steric bulk and electron-withdrawing effects compared to the trimethylpyrazole in the target compound .
- Thiazole Modifications : Analogues like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) feature halogenated aryl groups on the thiazole, which may improve binding affinity to biological targets through hydrophobic interactions .
Table 1: Structural and Functional Comparison of Analogues
*No direct bioactivity data for the target compound is available in the provided evidence.
Computational and Crystallographic Insights
- Electron Density Analysis: Trimethylpyrazole’s steric profile may reduce binding flexibility compared to bulkier substituents in 82f. Noncovalent interaction (NCI) analysis via Multiwfn could map steric repulsion or van der Waals interactions .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether using copper-catalyzed click chemistry?
- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly employed. Key parameters include:
- Solvent System : THF/water (1:1) for improved solubility of both organic and inorganic reagents .
- Temperature : 50°C for 16 hours to balance reaction efficiency and side-product formation .
- Catalyst System : Copper sulfate (10 mol%) with sodium ascorbate as a reducing agent to maintain Cu(I) stability .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >60% pure product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., methoxy protons at δ ~3.8 ppm, thiazole C-H at δ ~7.5 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm and thiazole ring vibrations at ~1500 cm .
- Elemental Analysis : Validate purity by matching calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) for solubility screening. Stability assays should monitor degradation under:
- Acidic/alkaline conditions : Use HCl/NaOH (0.1–1 M) at 25–37°C for 24–72 hours .
- Light exposure : UV-Vis spectroscopy to track photodegradation in methanol or acetonitrile .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents on the pyrazole ring?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >70% .
- Co-catalysts : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of hydrophobic intermediates in aqueous systems .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the pyrazole may require higher temperatures (80°C) for complete cyclization .
Q. How to resolve contradictions in reported biological activities of related pyrazole-thiazole hybrids?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends (e.g., IC against COX-2) .
- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism in pyrazole rings) via single-crystal X-ray diffraction .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity) to minimize inter-lab variability .
Q. What computational strategies predict binding affinities of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17). Focus on key interactions:
- Thiazole sulfur with hinge region residues (e.g., Met793) .
- Pyrazole methyl groups in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Data Analysis and Experimental Design
Q. How to design a robust SAR study for derivatives targeting antimicrobial activity?
- Methodological Answer :
- Variable Selection : Test substituents at the pyrazole 3,4,5-positions (e.g., methyl, ethyl, halogens) .
- Controls : Include ciprofloxacin (positive control) and solvent-only (negative control) in MIC assays .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare log CFU reductions across derivatives .
Q. What analytical techniques identify degradation products under accelerated stability conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
